2,4-dimethyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)thiazole-5-carboxamide
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Description
2,4-dimethyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N6OS and its molecular weight is 408.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as imidazole and pyrimidine derivatives, have a broad range of targets due to their versatile chemical and biological properties . They are used widely in medicinal chemistry to develop compounds for the treatment of various human diseases .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Compounds with similar structures, such as imidazole and pyrimidine derivatives, are known to affect a variety of biochemical pathways . For example, they can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell signaling pathways, or interfere with metabolic processes .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can enhance their bioavailability . They may also undergo various metabolic transformations in the body, which can affect their activity and duration of action .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-13-12-18(26-21(22-13)27-10-4-5-11-27)24-16-6-8-17(9-7-16)25-20(28)19-14(2)23-15(3)29-19/h6-9,12H,4-5,10-11H2,1-3H3,(H,25,28)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYVMOAJOWGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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